N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15318858
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO3/c1-11-7-14(4)19-16(8-11)17(22)10-18(24-19)20(23)21-15-6-5-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | UWLJMIJFPFORNZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C)C |
Introduction
N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound characterized by its chromene structure, which is known for its diverse biological activities. This compound belongs to the class of chromene derivatives, which are significant in various fields of research due to their potential therapeutic applications.
Synthesis
The synthesis of N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps, including the formation of the chromene core and the introduction of the carboxamide and dimethylphenyl groups. Techniques such as column chromatography are often used for purification to optimize yield and purity.
Biological Activities and Applications
Chromene derivatives, including N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, are known for their diverse biological activities. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant properties.
| Biological Activity | Potential Application |
|---|---|
| Anticancer | Cancer treatment |
| Anti-inflammatory | Inflammation reduction |
| Antioxidant | Oxidative stress reduction |
Research Findings and Future Directions
Detailed studies are necessary to clarify the specific biological targets and mechanisms of action for N-(3,4-dimethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide. Investigating how this compound interacts with various proteins and enzymes will provide insights into its therapeutic benefits. Preliminary studies suggest that it may modulate enzyme activity involved in metabolic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume